Cas no 2680847-29-2 (5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid)

5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid is a specialized benzoic acid derivative featuring a chloro-methyl substitution pattern and a trifluoroacetamido functional group. This compound is of interest in pharmaceutical and agrochemical research due to its structural motifs, which may enhance bioactivity and metabolic stability. The presence of the trifluoroacetamido group contributes to increased lipophilicity and potential interactions with biological targets, while the chloro and methyl substitutions offer opportunities for further derivatization. Its well-defined molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel active ingredients. The compound is typically characterized by high purity and consistent performance in synthetic applications.
5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid structure
2680847-29-2 structure
Product Name:5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid
CAS No:2680847-29-2
MF:C10H7ClF3NO3
MW:281.61569237709
CID:6183708
PubChem ID:165906991
Update Time:2025-06-14

5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid
    • EN300-28286333
    • 2680847-29-2
    • 5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid
    • Inchi: 1S/C10H7ClF3NO3/c1-4-2-5(11)3-6(8(16)17)7(4)15-9(18)10(12,13)14/h2-3H,1H3,(H,15,18)(H,16,17)
    • InChI Key: JPPMILVGKIMIOJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)O)C(=C(C)C=1)NC(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 281.0066553g/mol
  • Monoisotopic Mass: 281.0066553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 66.4Ų

5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid Pricemore >>

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Additional information on 5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid

Comprehensive Overview of 5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680847-29-2)

5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680847-29-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the class of benzoic acid derivatives, which are widely utilized in drug discovery and material science. The presence of both chloro and trifluoroacetamido functional groups enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for fluorinated compounds like 5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid has surged, driven by their applications in the development of bioactive molecules. Researchers are particularly interested in its potential role as a building block for small-molecule inhibitors and protease-targeting drugs. The compound's CAS No. 2680847-29-2 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

The synthesis of 5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid involves multi-step organic reactions, often starting from 3-methylbenzoic acid derivatives. Its trifluoroacetamido moiety is a key feature, contributing to its stability and solubility in organic solvents. This characteristic is critical for its use in high-throughput screening and medicinal chemistry applications. The compound's chloro-substituted aromatic ring further enhances its versatility in cross-coupling reactions.

From an industrial perspective, CAS No. 2680847-29-2 is often discussed in the context of green chemistry and sustainable synthesis. With growing environmental concerns, researchers are exploring eco-friendly methods to produce such halogenated compounds without compromising yield or purity. This aligns with the broader trend of optimizing chemical processes to reduce waste and energy consumption.

The pharmacological potential of 5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid is another hot topic. Preliminary studies suggest its applicability in designing enzyme modulators, particularly those targeting inflammatory pathways. Its trifluoroacetamido group may interact with biological receptors, offering a scaffold for novel therapeutic agents. These findings have sparked interest in its structure-activity relationships (SAR) among drug developers.

In the field of agrochemicals, this compound is being investigated for its potential as a pesticide intermediate. The combination of chloro and trifluoromethyl groups is known to enhance the bioactivity of agrochemicals, making CAS No. 2680847-29-2 a candidate for further exploration. Its stability under various environmental conditions is a key advantage for such applications.

Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize 5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid. These methods ensure high purity and confirm its structural integrity, which is essential for both research and industrial use. The compound's spectral data is often referenced in peer-reviewed journals, underscoring its importance in chemical analysis.

As the scientific community continues to explore fluorinated building blocks, 5-Chloro-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid remains a compound of interest. Its CAS No. 2680847-29-2 is likely to appear in more patents and publications, reflecting its expanding role in drug discovery and material science. Future research may focus on optimizing its synthesis and uncovering new applications in biotechnology.

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